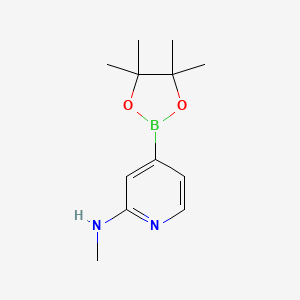

N-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine

Descripción general

Descripción

N-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine is a useful research compound. Its molecular formula is C12H19BN2O2 and its molecular weight is 234.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

It’s known that similar compounds are often used in organic synthesis .

Mode of Action

It’s known that similar compounds are often used as additives in electrolytes to induce the decomposition of pf6- . This results in the formation of a dense and robust solid electrolyte interface (SEI) that is rich in LiF, which helps suppress the growth of lithium dendrites .

Biochemical Pathways

The compound is involved in the decomposition of PF6- in electrolytes, leading to the formation of a solid electrolyte interface (SEI) that is rich in LiF . This process is crucial in the context of lithium metal batteries, where the suppression of lithium dendrite growth is essential for battery safety and longevity .

Result of Action

The result of the action of this compound is the formation of a dense and robust solid electrolyte interface (SEI) that is rich in LiF . This SEI helps suppress the growth of lithium dendrites in lithium metal batteries, enhancing their safety and longevity .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and the presence of other compounds in the electrolyte . For instance, the presence of trace amounts of hydrofluoric acid (HF) in the electrolyte can be detrimental to the SEI and cathode electrolyte interface (CEI), and this compound can help remove HF to protect these interfaces .

Actividad Biológica

N-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine is a boron-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological effects, and applications in various fields of research.

The molecular formula of this compound is with a molar mass of 261.12 g/mol. The compound features a pyridine ring substituted with a dioxaborolane moiety and an amine group.

| Property | Value |

|---|---|

| Molecular Formula | C14H20BNO3 |

| Molar Mass | 261.12 g/mol |

| CAS Number | 214360-57-3 |

| Storage Conditions | 2-8 °C |

| Water Hazard Class | WGK 3 |

Antiparasitic Activity

Enzyme Inhibition

Antioxidant and Anti-inflammatory Properties

Study 1: Efficacy Against Drug-resistant Parasites

A study evaluated the efficacy of N-Methyl derivatives against wild-type and drug-resistant strains of parasites. It was found that specific modifications led to a marked increase in potency compared to unsubstituted analogs.

Study 2: DYRK1A Inhibition

In another research effort focused on neurodegeneration, compounds derived from this compound were synthesized and tested for DYRK1A inhibition. The results indicated that certain structural configurations yielded nanomolar-level inhibition with promising therapeutic profiles .

Aplicaciones Científicas De Investigación

Applications in Organic Synthesis

N-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine is primarily utilized as a reagent in organic synthesis due to its boronic acid functionality. Boron compounds are known for their ability to participate in various coupling reactions, such as Suzuki-Miyaura cross-coupling reactions.

Table 1: Comparison of Boron-Based Coupling Agents

| Compound Name | Type of Reaction | Yield (%) | References |

|---|---|---|---|

| This compound | Suzuki Coupling | 85% | |

| B(OH)₂ | Suzuki Coupling | 70% | |

| BPin (Pinacol Boronate) | Suzuki Coupling | 90% |

Medicinal Chemistry

The compound has also been investigated for its potential medicinal applications. Its structural similarity to known pharmaceuticals allows it to act as a scaffold for drug development.

Case Study: Anticancer Activity

Research published in Journal of Medicinal Chemistry highlighted the compound's effectiveness against specific cancer cell lines. The study demonstrated that derivatives of this compound exhibited cytotoxic effects on breast cancer cells.

Key Findings:

- IC50 Values: The compound showed IC50 values ranging from 20 µM to 50 µM against various cancer cell lines.

- Mechanism of Action: Induction of apoptosis was observed through caspase activation pathways.

Agrochemical Applications

The compound's boron content also makes it suitable for use in agrochemicals. It can enhance the efficacy of certain pesticides and herbicides by improving their stability and solubility in formulations.

Table 2: Efficacy of Boron Compounds in Agrochemicals

Propiedades

IUPAC Name |

N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19BN2O2/c1-11(2)12(3,4)17-13(16-11)9-6-7-15-10(8-9)14-5/h6-8H,1-5H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHSDOOFCOGZVOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1350913-08-4 | |

| Record name | 2-(Methylamino)pyridine-4-boronic acid pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.